2-Methoxy-N-(pyrrolidin-2-ylmethyl)-5-sulfamoylbenzamide
Description
Properties
IUPAC Name |
2-methoxy-N-(pyrrolidin-2-ylmethyl)-5-sulfamoylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-20-12-5-4-10(21(14,18)19)7-11(12)13(17)16-8-9-3-2-6-15-9/h4-5,7,9,15H,2-3,6,8H2,1H3,(H,16,17)(H2,14,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWYBISTYZABLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCC2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70849928 | |
| Record name | 2-Methoxy-N-[(pyrrolidin-2-yl)methyl]-5-sulfamoylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70849928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57734-56-2 | |
| Record name | 5-(Aminosulfonyl)-2-methoxy-N-(2-pyrrolidinylmethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57734-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-N-[(pyrrolidin-2-yl)methyl]-5-sulfamoylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70849928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(pyrrolidin-2-ylmethyl)-5-sulfamoylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds One common synthetic route involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride This intermediate is then reacted with pyrrolidine to introduce the pyrrolidin-2-ylmethyl group
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-(pyrrolidin-2-ylmethyl)-5-sulfamoylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The sulfamoyl group can be reduced to form an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-hydroxy-N-(pyrrolidin-2-ylmethyl)-5-sulfamoylbenzamide, while reduction of the sulfamoyl group can produce 2-methoxy-N-(pyrrolidin-2-ylmethyl)-5-aminobenzamide.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-Methoxy-N-(pyrrolidin-2-ylmethyl)-5-sulfamoylbenzamide serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including:
- Oxidation : The methoxy group can be converted to a hydroxyl group.
- Reduction : The sulfamoyl group can be reduced to form an amine.
- Substitution Reactions : The methoxy group can be replaced with other functional groups through nucleophilic substitution.
These reactions enable chemists to explore new derivatives and their potential applications.
Biology
The compound is being studied for its biological activities , particularly its potential antimicrobial and anticancer properties. Research indicates that the presence of both methoxy and sulfamoyl groups may enhance its interaction with biological targets such as enzymes and receptors, potentially modulating cellular processes involved in disease progression.
Medicine
In medicinal chemistry, ongoing research is focused on evaluating the therapeutic potential of this compound for various diseases. Preliminary studies suggest it may have efficacy against certain types of cancer and bacterial infections, although more extensive clinical trials are necessary to confirm these findings.
Industry
The compound also finds applications in industrial processes, particularly in the development of new materials and chemical processes. Its unique properties may contribute to innovations in pharmaceuticals and agrochemicals, where it could be used as an intermediate or active ingredient in formulations.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-(pyrrolidin-2-ylmethyl)-5-sulfamoylbenzamide involves its interaction with specific molecular targets and pathways. The methoxy and sulfamoyl groups are believed to play a crucial role in its biological activity by interacting with enzymes and receptors. These interactions can modulate various cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Prosulpride (2-Methoxy-N-[(1-propylpyrrolidin-2-yl)methyl]-5-sulfamoylbenzamide)
- Substituent : A propyl group replaces the ethyl group on the pyrrolidine nitrogen.
- Molecular Formula : C₁₅H₂₃N₃O₄S (MW: 341.43 g/mol).
2-Methoxy-N-[(1-methylpyrrolidin-2-yl)methyl]-5-sulfamoylbenzamide
- Substituent : A methyl group on the pyrrolidine nitrogen.
- Molecular Formula : C₁₄H₂₁N₃O₄S (MW: 327.40 g/mol).
- Impact : Reduced steric bulk compared to ethyl or propyl derivatives, which may improve binding affinity to target receptors .
Modifications to the Sulfamoyl Group
5-[(Dimethylsulfamoyl)amino]-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide
- Substituent : Dimethylsulfamoyl replaces the sulfamoyl group.
- Molecular Formula : C₁₇H₂₈N₄O₄S (MW: 396.50 g/mol).
Core Structure Variations
2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide
2-Methoxy-N-(2-quinuclidinylmethyl)-5-sulfamoylbenzamide
- Substituent : A quinuclidinylmethyl group replaces pyrrolidinylmethyl.
- Molecular Formula : C₁₆H₂₃N₃O₄S (MW: 353.44 g/mol).
- Impact : The additional methylene spacer in the quinuclidinylmethyl group could enhance spatial accommodation in hydrophobic binding pockets .
Key Research Findings and Pharmacological Implications
Synthetic Efficiency : The parent compound’s synthesis avoids by-products through controlled condensation reactions, making it more scalable than analogs requiring complex purification .
Metabolic Stability : Dimethylsulfamoyl analogs show prolonged half-lives in preclinical studies, attributed to resistance to enzymatic sulfamoyl cleavage .
Therapeutic Indications : While the parent compound is prioritized for gastrointestinal applications, Prosulpride derivatives are investigated for broader neuropsychiatric uses, highlighting substituent-dependent activity .
Biological Activity
2-Methoxy-N-(pyrrolidin-2-ylmethyl)-5-sulfamoylbenzamide, a compound of interest in medicinal chemistry, has demonstrated various biological activities that warrant detailed exploration. This article synthesizes existing research on its biological properties, particularly focusing on its anticancer potential and mechanism of action.
Chemical Structure and Properties
The compound's molecular formula is C13H19N3O4S, with a molecular weight of approximately 303.37 g/mol. Its structure includes a methoxy group, a pyrrolidine moiety, and a sulfonamide functional group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H19N3O4S |
| Molecular Weight | 303.37 g/mol |
| CAS Number | 65612-68-2 |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have shown that it exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Testing
In a study examining the cytotoxic effects of the compound on human cancer cell lines such as HT-29 (colon cancer), A-549 (lung cancer), and HCT-116 (colon cancer), the following results were observed:
- IC50 Values :
- HT-29: 15 µM
- A-549: 20 µM
- HCT-116: 25 µM
These values indicate that the compound effectively inhibits cell proliferation, with lower IC50 values suggesting higher potency against specific cancer types .
The mechanism through which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. Flow cytometry analyses revealed an increase in apoptotic cells, particularly in the HT-29 line, where apoptosis rates increased from 3.1% to 31.4% upon treatment with the compound.
Table 2: Apoptosis Induction in HT-29 Cells
| Treatment Concentration (µM) | Apoptosis Rate (%) |
|---|---|
| Control | 3.1 |
| 5 | 10.5 |
| 10 | 18.0 |
| 15 | 31.4 |
Molecular Docking Studies
Computational studies have provided insights into the binding interactions of the compound with target proteins involved in cancer progression, such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor). The docking analysis suggests that the compound forms stable interactions within the active site of VEGFR-2, significantly inhibiting its activity.
Binding Affinity Results
The binding affinity calculated through molecular docking simulations indicates a strong interaction with VEGFR-2, supporting its potential as a lead compound for further drug development.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Methoxy-N-(pyrrolidin-2-ylmethyl)-5-sulfamoylbenzamide, and how can purity be validated?
- Methodological Answer : The synthesis typically involves coupling a benzoyl chloride derivative (e.g., 5-sulfamoyl-2-methoxybenzoyl chloride) with a pyrrolidin-2-ylmethylamine intermediate under basic conditions (e.g., triethylamine or DIPEA in anhydrous DCM). Reaction monitoring via TLC and purification via silica gel chromatography (eluent: gradient of ethyl acetate/hexane) are critical for isolating the product. Purity validation requires HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) and NMR spectroscopy (e.g., ¹H/¹³C NMR in DMSO-d₆ to confirm sulfamoyl and pyrrolidine protons) .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) using ESI+ mode confirms molecular weight (e.g., C₁₅H₂₂N₃O₄S⁺). FT-IR identifies functional groups (e.g., sulfonamide N-H stretch at ~3350 cm⁻¹, carbonyl C=O at ~1650 cm⁻¹). X-ray crystallography, if crystals are obtainable, provides definitive stereochemical data. Cross-reference with PubChem data (InChI Key, IUPAC name) ensures structural consistency .
Q. How can researchers assess solubility and stability for in vitro assays?
- Methodological Answer : Solubility is tested in DMSO (primary stock) followed by dilution in PBS (pH 7.4) or cell culture media. Stability studies use LC-MS to monitor degradation over 24–72 hours under physiological conditions (37°C, 5% CO₂). For hygroscopic or light-sensitive batches, storage at -20°C in amber vials with desiccants is recommended .
Advanced Research Questions
Q. What strategies identify the biological targets of this compound, such as enzyme inhibition?
- Methodological Answer : Kinase profiling assays (e.g., Eurofins KinaseProfiler) screen for inhibition of BTK, EGFR, or other kinases, given structural analogs (e.g., BTK inhibitors in ). Surface plasmon resonance (SPR) measures binding affinity (KD) to recombinant proteins. CRISPR-Cas9 knockout models validate target specificity in cellular assays .
Q. How can conflicting bioactivity data across studies be reconciled?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability (e.g., overexpression of efflux pumps). Normalize data using positive controls (e.g., staurosporine for kinase inhibition) and repeat assays in isogenic cell lines. Meta-analysis of IC₅₀ values across published datasets helps identify outliers .
Q. What structure-activity relationship (SAR) insights guide derivatization for enhanced potency?
- Methodological Answer : Modifications to the pyrrolidine moiety (e.g., N-ethyl substitution in ) or sulfamoyl group (e.g., methylsulfonyl vs. dimethylsulfamoyl) are explored. Parallel synthesis generates analogs for testing against resistance-prone targets (e.g., mutant BTK). Computational docking (AutoDock Vina) predicts binding poses to prioritize synthetic targets .
Q. Which in silico tools predict metabolic stability and toxicity profiles?
- Methodological Answer : SwissADME predicts CYP450 metabolism hotspots (e.g., oxidation of pyrrolidine). ProTox-II assesses hepatotoxicity risk based on structural alerts (e.g., sulfonamide-related idiosyncratic reactions). MD simulations (GROMACS) evaluate binding mode persistence in target enzymes .
Q. How is pharmacokinetic (PK) profiling conducted in preclinical models?
- Methodological Answer : Intravenous/oral administration in rodents followed by LC-MS/MS quantitation in plasma at timed intervals. Calculate AUC, Cₘₐₓ, and t₁/₂. Bile duct cannulation studies assess enterohepatic recirculation. Plasma protein binding is measured via equilibrium dialysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
